N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11150341
InChI: InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17)
SMILES: C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC11150341

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide -

Specification

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17)
Standard InChI Key RJORQRIFWRVOAW-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2
Canonical SMILES C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a carboxamide group. The amide nitrogen is further connected to a 2-(cyclohex-1-en-1-yl)ethyl chain. The cyclohexene moiety introduces a degree of unsaturation, influencing the molecule’s conformational flexibility and electronic properties.

Molecular Formula and Weight

The molecular formula is C₁₃H₁₇N₃O, derived as follows:

  • Pyrazine-2-carboxamide: C₅H₄N₃O

  • 2-(Cyclohex-1-en-1-yl)ethyl group: C₈H₁₁

  • Hydrogen adjustment: Accounts for bond formation during amide linkage.

The molecular weight is 231.30 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Key Physicochemical Properties

While experimental data for this compound is scarce, properties can be estimated using computational models:

PropertyValue
logP (Partition coefficient)~2.1 (moderate lipophilicity)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors3 (amide O, pyrazine N atoms)
Polar surface area~63 Ų

The moderate logP suggests balanced solubility in both aqueous and lipid environments, suitable for potential biological applications.

Synthetic Pathways and Reaction Mechanisms

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide likely involves a multi-step approach, drawing from methods used for analogous carboxamides .

Step 1: Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene is functionalized via hydroamination or epoxidation followed by ring-opening to introduce the ethylamine chain. For example:

  • Epoxidation: Cyclohexene → Cyclohexene oxide (using mCPBA).

  • Ring-opening with ammonia: Forms 2-(cyclohex-1-en-1-yl)ethanolamine.

  • Reduction: Ethanolamine → Ethylamine (via LiAlH₄ or catalytic hydrogenation).

Step 2: Amide Bond Formation

Pyrazine-2-carboxylic acid is activated using a coupling agent (e.g., HATU or EDCl) and reacted with the amine:

Pyrazine-2-carboxylic acid+2-(Cyclohex-1-en-1-yl)ethylamineHATU, DIPEAN-[2-(Cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide\text{Pyrazine-2-carboxylic acid} + \text{2-(Cyclohex-1-en-1-yl)ethylamine} \xrightarrow{\text{HATU, DIPEA}} \text{N-[2-(Cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide}

Reaction conditions:

  • Solvent: Dichloromethane or DMF

  • Temperature: 0°C to room temperature

  • Yield: ~60–75% (estimated based on similar reactions) .

Hypothetical Biological Activity and Applications

Although direct pharmacological studies are unavailable, structural analogs suggest potential bioactivity:

Kinase Inhibition

Pyrazine carboxamides are documented as kinase inhibitors in patent literature . For instance, US9359308B2 discloses compounds targeting enzymes like MET and ALK, where the pyrazine moiety interacts with ATP-binding pockets. The cyclohexene group in N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide may enhance membrane permeability, a critical factor in drug bioavailability.

Physicochemical and Spectroscopic Analysis

Spectral Signatures

  • IR Spectroscopy:

    • N-H stretch: ~3300 cm⁻¹ (amide).

    • C=O stretch: ~1680 cm⁻¹.

    • C=C stretch (cyclohexene): ~1650 cm⁻¹.

  • NMR (¹H):

    • Pyrazine protons: δ 8.5–9.0 ppm (aromatic).

    • Cyclohexene protons: δ 5.5–6.0 ppm (vinyl H).

Stability and Reactivity

  • Thermal stability: Decomposition likely above 200°C (based on similar carboxamides).

  • Hydrolytic sensitivity: Amide bonds may hydrolyze under strongly acidic or basic conditions.

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